molecular formula C48H28MnN4O8 B11928528 hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

Cat. No.: B11928528
M. Wt: 843.7 g/mol
InChI Key: RLBVUQKTGBHUFL-UHFFFAOYSA-L
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Description

Hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their diverse applications in various fields such as catalysis, medicine, and materials science. This particular compound features a manganese ion coordinated to a porphyrin ring, which is further functionalized with carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the compound, while substitution reactions can introduce new functional groups onto the porphyrin ring .

Mechanism of Action

The mechanism of action of hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves the interaction of the manganese center with various substrates. The manganese ion can undergo redox reactions, facilitating the transfer of electrons and the generation of reactive intermediates. These intermediates can then participate in further chemical transformations, leading to the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is unique due to its specific functionalization and the presence of the manganese ion. This combination imparts distinct catalytic and photophysical properties, making it suitable for specialized applications in catalysis and medicine .

Properties

Molecular Formula

C48H28MnN4O8

Molecular Weight

843.7 g/mol

IUPAC Name

hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

RLBVUQKTGBHUFL-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Mn+2]

Origin of Product

United States

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